molecular formula C5H8N2O B073717 4-Morpholinecarbonitrile CAS No. 1530-89-8

4-Morpholinecarbonitrile

Cat. No. B073717
CAS RN: 1530-89-8
M. Wt: 112.13 g/mol
InChI Key: BOQOXLAQTDFJKU-UHFFFAOYSA-N
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Description

4-Morpholinecarbonitrile is a compound with the molecular formula C5H8N2O . It is also known by other names such as Morpholine-4-carbonitrile, N-Cyanomorpholine, and 4-Morpholinocarbonitrile .


Molecular Structure Analysis

The molecular weight of 4-Morpholinecarbonitrile is 112.13 g/mol . The InChI string representation of its structure is InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 . Its canonical SMILES string is C1COCCN1C#N .


Physical And Chemical Properties Analysis

4-Morpholinecarbonitrile is a liquid at room temperature . It has a density of 1.109 g/mL at 25 °C . Its boiling point is 71-73 °C at 0.6 mmHg .

Scientific Research Applications

Photoelectron Spectroscopic Studies

4-Morpholinecarbonitrile has been studied through photoelectron spectroscopy. This research focused on the electronic structure and heteroatom lone pair interactions within the morpholine ring system. The study provided insights into the combined inductive and resonance interactions operating in morpholines (Novák & Kovač, 1995).

Antimicrobial Applications

4-(Phenylsulfonyl) morpholine, a derivative of 4-morpholinecarbonitrile, has shown antimicrobial properties. Its activity was assessed against various microorganisms, including multi-resistant strains, which is significant in the context of increasing antibiotic resistance (Oliveira et al., 2015).

Metabolism in Human Saliva

Research indicates that 1-Morpholinocarbonitrile forms from morpholine when incubated in human saliva. This suggests a metabolic pathway for amines in saliva, which could have implications for understanding oral health and metabolism (Wishnok & Tannenbaum, 1976).

Reaction Mechanism Studies

Studies on the Willgerodt-Kindler reaction of acetophenone revealed the unexpected formation of 4-(benzoylthiocarbonyl)morpholine, a derivative of 4-morpholinecarbonitrile. This contributes to our understanding of reaction mechanisms in organic chemistry (Liu et al., 2006).

Cellular Imaging

4-Morpholinoscriptaid (4MS) is an analogue used in fluorescence microscopy for studying cellular uptake, demonstrating rapid cytoplasmic absorption but no nuclear penetration. This has implications for intracellular studies and understanding drug delivery mechanisms (Fleming et al., 2015).

Kinase Inhibition Research

4-(Pyrimidin-4-yl)morpholines, related to 4-morpholinecarbonitrile, have been identified as important pharmacophores for inhibiting PI3K and PIKKs, relevant in cancer research and therapy (Hobbs et al., 2019).

Pharmaceutical Research

4-Morpholinecarbonitrile derivatives, such as morpholine, play a role in developing therapeutic drugs for various medical conditions. Their physicochemical properties make them suitable for synthesizing potent drugs (Rupak et al., 2016).

Synthesis and Antimicrobial Activity

Research on the synthesis of 4 – thiomorpholine-4ylbenzohydrazide derivatives, related to 4-morpholinecarbonitrile, indicates potential in developing new antimicrobial molecules with low toxicity and strong efficacy (Kardile & Kalyane, 2010).

Antidepressant Synthesis

4-Morpholinecarbonitrile derivatives have been used in the synthesis of antidepressants like befol, highlighting their application in medicinal chemistry (Donskaya et al., 2004).

Safety And Hazards

4-Morpholinecarbonitrile is classified as a substance that may cause respiratory irritation (Hazard Statement: H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

morpholine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQOXLAQTDFJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165193
Record name 4-Morpholinocarbonitrile
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinecarbonitrile

CAS RN

1530-89-8
Record name 4-Morpholinecarbonitrile
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Record name 4-Morpholinocarbonitrile
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Record name 4-Morpholinecarbonitrile
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Record name 4-Morpholinocarbonitrile
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Record name Morpholine-4-carbonitrile
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Record name 4-MORPHOLINECARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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